(4-(1-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid
Overview
Description
“(4-(1-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C19H34BNO3Si . It is used in various chemical reactions and has been mentioned in several scientific literature .
Molecular Structure Analysis
The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further connected to a piperidin-1-yl group through an ethyl chain. The piperidin-1-yl group contains a tert-butyldimethylsilyl ether .Chemical Reactions Analysis
This compound can potentially participate in various chemical reactions. For instance, compounds with similar structures have been used as reactants in palladium-catalyzed Suzuki-Miyaura coupling reactions .Scientific Research Applications
Biodegradation of ETBE
Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the microbial capacity to degrade compounds with tert-butyl structures. This suggests potential environmental applications for managing pollution from gasoline additives and understanding the microbial pathways involved in breaking down similar structures (Thornton et al., 2020).
Synthetic Routes and Chemical Applications
A review of synthetic routes for vandetanib, a kinase inhibitor used in cancer therapy, illustrates the importance of tert-butyl and boronic acid derivatives in pharmaceutical synthesis. Such compounds are crucial intermediates in developing complex molecules for therapeutic applications (Mi, 2015).
Boronic Acid-Based Sensors
Boronic acid derivatives are integral to developing chemical sensors for detecting carbohydrates, catecholamines, and other bio-relevant molecules. This application underscores the versatility and functional importance of boronic acids in analytical chemistry and biosensing technologies (Bian et al., 2019).
Drug Discovery and Pharmacological Applications
The use of boronic acids in drug discovery, particularly as proteasome inhibitors in cancer therapy, exemplifies their therapeutic potential. Boronic acid compounds, through their unique reactivity and ability to interact with biological molecules, have paved the way for new treatments for various diseases, showcasing their broad applicability in medicinal chemistry (Plescia & Moitessier, 2020).
properties
IUPAC Name |
[4-[1-[4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-yl]ethyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34BNO3Si/c1-15(16-7-9-17(10-8-16)20(22)23)21-13-11-18(12-14-21)24-25(5,6)19(2,3)4/h7-10,15,18,22-23H,11-14H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZNDXCEIZMXDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCC(CC2)O[Si](C)(C)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34BNO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001118775 | |
Record name | Boronic acid, B-[4-[1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-piperidinyl]ethyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001118775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid | |
CAS RN |
1704069-37-3 | |
Record name | Boronic acid, B-[4-[1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-piperidinyl]ethyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-[1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-piperidinyl]ethyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001118775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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